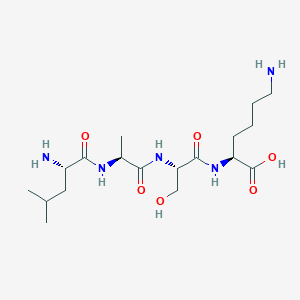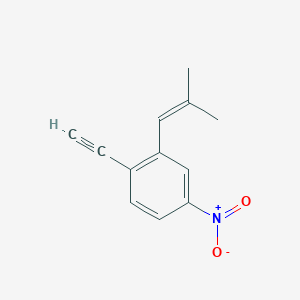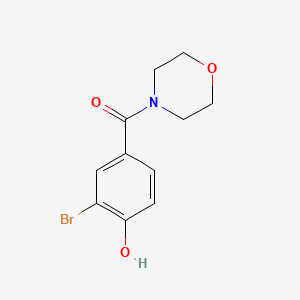![molecular formula C26H24Cl2N2 B14218298 1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl- CAS No. 827015-71-4](/img/structure/B14218298.png)
1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure that includes a piperidine ring substituted with a dichlorophenyl group, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
The synthesis of 1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indole intermediate . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .
Análisis De Reacciones Químicas
1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indole ring .
Aplicaciones Científicas De Investigación
1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl- involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity . For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways . The dichlorophenyl and piperidine moieties contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl- include other indole derivatives with different substituents. Some examples are:
1H-Indole, 3-phenyl-: Lacks the piperidine and dichlorophenyl groups, resulting in different biological activities.
1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-: Similar structure but with a single chlorine atom, which may alter its chemical and biological properties.
1H-Indole, 3-[[4-(3,4-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-: The position of the chlorine atoms on the phenyl ring can influence its reactivity and interactions.
The uniqueness of 1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
827015-71-4 |
|---|---|
Fórmula molecular |
C26H24Cl2N2 |
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
3-[[4-(2,3-dichlorophenyl)piperidin-1-yl]methyl]-2-phenyl-1H-indole |
InChI |
InChI=1S/C26H24Cl2N2/c27-23-11-6-10-20(25(23)28)18-13-15-30(16-14-18)17-22-21-9-4-5-12-24(21)29-26(22)19-7-2-1-3-8-19/h1-12,18,29H,13-17H2 |
Clave InChI |
RCJOJOVQZZEWRQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=C(C(=CC=C2)Cl)Cl)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate](/img/structure/B14218223.png)
![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![(3S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B14218229.png)
![1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene](/img/structure/B14218232.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)
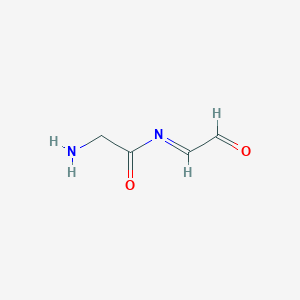
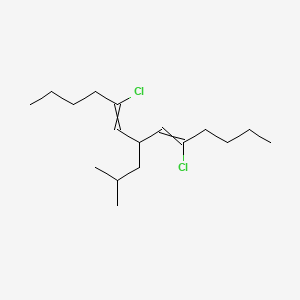
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
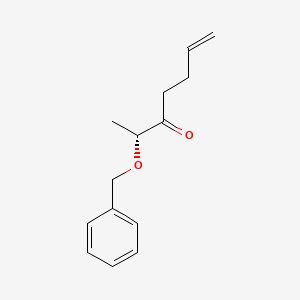
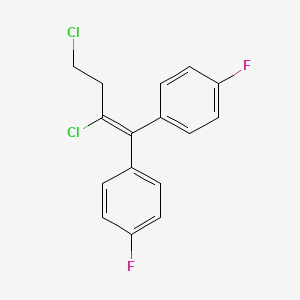
![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
